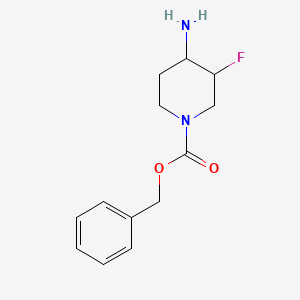

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate

Description

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate (CAS: 120278-07-1, C₁₃H₁₈N₂O₂) is a fluorinated piperidine derivative with a benzyl carbamate group. It serves as a key intermediate in pharmaceutical synthesis, particularly for central nervous system (CNS) drugs and enzyme inhibitors. The compound features a piperidine ring substituted with an amino group at position 4 and a fluorine atom at position 3, which influence its stereoelectronic properties and biological interactions . Limited toxicological data are available, necessitating cautious handling .

Properties

IUPAC Name |

benzyl 4-amino-3-fluoropiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O2/c14-11-8-16(7-6-12(11)15)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYVUWEZGXXHYPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1N)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate typically involves the reaction of 4-amino-3-fluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency while maintaining product purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted piperidine derivatives .

Scientific Research Applications

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-amino-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Substitution Patterns

a) Benzyl (3R,4R)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 1821811-10-2) and (3S,4S)-isomer (CAS: 1523530-09-7)

- Structural Differences: These compounds are stereoisomers of the target molecule.

- Purity : Both isomers are synthesized with high purity (95–96%), critical for enantioselective applications in drug development .

- Applications : Stereochemistry influences activity in enzyme inhibition; for example, cis configurations may enhance binding to targets like 8-oxoguanine DNA glycosylase ().

b) trans-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate HCl

Functional Group Modifications

a) Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS: 99197-86-1)

- Structural Difference: Replaces the 3-fluoro-4-amino groups with a 3-ethoxy-3-oxopropyl chain.

- Properties: Reduced polarity due to the ethoxy ester group. No known hazards reported, unlike the target compound’s undefined toxicology .

- Applications : Likely used in prodrug synthesis, where ester groups facilitate metabolic activation.

b) 1-((Benzyloxy)carbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 1303974-60-8)

- Structural Difference: Introduces a carboxylic acid at position 4 instead of an amino group.

- Lower lipophilicity compared to the target compound, reducing blood-brain barrier penetration .

Biological Activity

Benzyl 4-amino-3-fluoropiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological interactions, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with an amino group and a fluorine atom, which contribute to its unique properties. The molecular formula is with a molecular weight of approximately 288.74 g/mol. The presence of the benzyl group enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases the compound's binding affinity and selectivity for target sites, while the benzyl group provides hydrophobic interactions that stabilize the compound-receptor complex.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : It has shown potential as an inhibitor in pathways relevant to various disease processes, including inflammatory and neurodegenerative diseases.

- Receptor Binding : The compound is being investigated for its role as a ligand in receptor binding studies, potentially influencing neurotransmitter pathways.

- Therapeutic Applications : Ongoing studies are exploring its use as a precursor for drug development targeting conditions such as rheumatoid arthritis, lupus, and other autoimmune disorders .

Case Studies

- Inhibition Studies : A study demonstrated that this compound effectively inhibited specific enzymes involved in inflammatory responses. The IC50 values were significantly lower than those of related compounds, indicating higher potency.

- Receptor Interaction : In receptor binding assays, the compound exhibited strong affinity for certain neurotransmitter receptors, suggesting potential applications in treating mood disorders and anxiety.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features of this compound:

| Compound Name | Structural Features | Notable Differences |

|---|---|---|

| This compound | Piperidine ring with fluorine | Enhanced lipophilicity due to benzyl group |

| (3R,4R)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate | Different stereochemistry | Varying biological activity profile |

| Benzyl 4-amino-piperidine | No fluorine substitution | Less lipophilic than fluorinated analogs |

Applications in Drug Development

This compound is being explored as a candidate for drug development due to its favorable pharmacological properties. Its ability to modulate enzyme activity and receptor interactions makes it a promising lead compound for further investigation in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.